4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile
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Description
4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile: is an organic compound with the molecular formula C9H6BrF2NS. It is a derivative of benzonitrile, characterized by the presence of bromine, difluoromethyl, and methylthio groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile typically involves the bromination of a suitable benzonitrile precursor followed by the introduction of difluoromethyl and methylthio groups. One common method involves the following steps:
Bromination: The starting material, 3-(difluoromethyl)-2-(methylthio)benzonitrile, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced through a reaction with a difluoromethylating agent such as difluoromethyl iodide or difluoromethyl sulfone.
Introduction of Methylthio Group: The methylthio group is typically introduced via a nucleophilic substitution reaction using a methylthiolating agent like methyl
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)-2-methylsulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NS/c1-14-8-5(4-13)2-3-6(10)7(8)9(11)12/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVQUUDXBHXONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1C(F)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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